molecular formula C6H7F3N2O B2785034 [1-(2,2,2-trifluoroethyl)-1H-imidazol-4-yl]methanol CAS No. 1698961-99-7

[1-(2,2,2-trifluoroethyl)-1H-imidazol-4-yl]methanol

Cat. No.: B2785034
CAS No.: 1698961-99-7
M. Wt: 180.13
InChI Key: FITXQAIJEQEUKM-UHFFFAOYSA-N
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Description

[1-(2,2,2-trifluoroethyl)-1H-imidazol-4-yl]methanol is a chemical compound that features an imidazole ring substituted with a trifluoroethyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2,2,2-trifluoroethyl)-1H-imidazol-4-yl]methanol typically involves the reaction of 2,2,2-trifluoroethylamine with an imidazole derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

[1-(2,2,2-trifluoroethyl)-1H-imidazol-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

    Oxidation: [1-(2,2,2-trifluoroethyl)-1H-imidazol-4-yl]carboxylic acid.

    Reduction: this compound.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [1-(2,2,2-trifluoroethyl)-1H-imidazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique trifluoroethyl group imparts distinct chemical properties that can be exploited in various synthetic pathways.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. The trifluoroethyl group can enhance the compound’s ability to interact with biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to act as a modulator of specific biological pathways, offering potential benefits in the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of [1-(2,2,2-trifluoroethyl)-1H-imidazol-4-yl]methanol involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol
  • [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol
  • [1-(2,2,2-trifluoroethyl)-1H-imidazol-4-yl]ethanol

Uniqueness

Compared to similar compounds, [1-(2,2,2-trifluoroethyl)-1H-imidazol-4-yl]methanol is unique due to its specific substitution pattern on the imidazole ring. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[1-(2,2,2-trifluoroethyl)imidazol-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2O/c7-6(8,9)3-11-1-5(2-12)10-4-11/h1,4,12H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITXQAIJEQEUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN1CC(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1698961-99-7
Record name [1-(2,2,2-trifluoroethyl)-1H-imidazol-4-yl]methanol
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